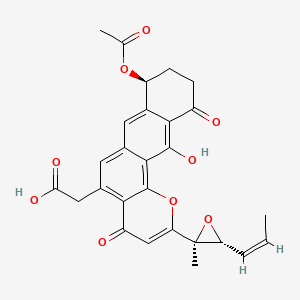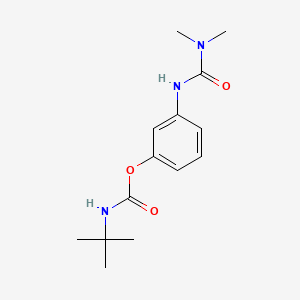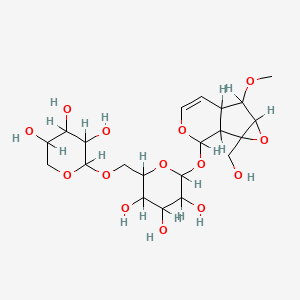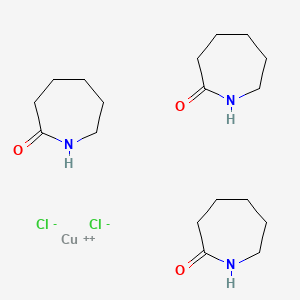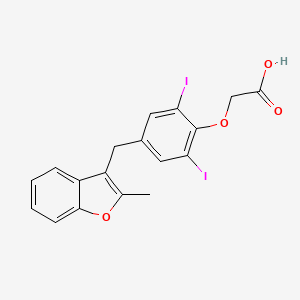
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
Descripción general
Descripción
KB-130015 is an antiarrhythmic agent and a derivative of amiodarone. It inhibits potassium currents induced by acetylcholine or adenosine in isolated guinea pig atrial myocytes (IC50s = 0.82 and 0.57 µM, respectively). KB-130015 activates or inhibits the voltage-gated potassium channel human-ether-a-go-go (hERG), also known as Kv11.1, in HEK293 cells in a voltage-dependent manner. It activates large-conductance calcium-activated potassium (BKCa) channels in HEK293 cells expressing the BKCa subunit Slo1 (EC50 = 20.2 μM). KB-130015 (40 mg/kg) prolongs the duration of electrically stimulated action potentials in guinea pig papillary muscle ex vivo. It is also an antagonist of human thyroid hormone receptor α (TRα) and TRβ (IC50s = 2.2 and 4.1 µM, respectively, in reporter assays).
KB-130015 is a novel activator of hERG1 potassium channels, blocking native and recombinant hERG1 channels at high voltages.
Aplicaciones Científicas De Investigación
Antiarrhythmic Effects
“2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran” is a novel amiodarone derivative designed to retain the antiarrhythmic effects without the side effects . It has been proposed to have antiarrhythmic properties .
Sodium Current Inactivation
Unlike amiodarone, this compound slows sodium current inactivation and could, via an increase in intracellular sodium, potentially lead to calcium overload . This effect was studied in pig single ventricular myocytes .
Calcium Handling
The effects of this compound on sodium and calcium handling were studied in single pig ventricular myocytes using the whole-cell ruptured patch-clamp technique . The amplitude of the intracellular calcium transient was larger, and the time to peak intracellular calcium was prolonged .
Potassium Current Inhibition
This compound has been shown to inhibit G protein-coupled and ATP-sensitive potassium currents .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, also known as KB130015, is the sodium (Na+) current in ventricular myocytes . This compound slows the inactivation of the Na+ current, which could potentially lead to an increase in intracellular sodium concentration ([Na+]i) and consequently, calcium (Ca2+) overload .
Mode of Action
KB130015 interacts with its target by slowing the inactivation of the Na+ current . This interaction results in an increase in [Na+]i, which could potentially lead to Ca2+ overload .
Biochemical Pathways
The increase in [Na+]i induced by KB130015 affects several biochemical pathways. It leads to an increase in the cellular Ca2+ load, which is partially offset by a decrease in the L-type Ca2+ current . This results in a mild inotropic effect without the signs of Ca2+ overload and related arrhythmias usually associated with Na+ channel openers .
Result of Action
The result of KB130015’s action is a mild inotropic effect . This is due to an increase in [Na+]i and consequently in cellular Ca2+ load, which is partially offset by a decrease in the L-type Ca2+ current .
Propiedades
IUPAC Name |
2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKCJUMYWSDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147030-48-6 | |
| Record name | KB 130015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KB-130015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran interact with ion channels and what are the downstream effects?
A1: [] Unlike amiodarone, KB130015 slows the inactivation of voltage-dependent sodium channels. This leads to an increase in intracellular sodium concentration ([Na+]i). [] KB130015 also inhibits G protein-coupled inward rectifying potassium currents (IK(ACh), IK(Ado)) and ATP-sensitive potassium currents (IK(ATP)), affecting cardiac cell repolarization. [] Additionally, KB130015 reduces L-type calcium current (ICaL), which can counteract the increased calcium influx caused by elevated [Na+]i via the sodium-calcium exchanger. This intricate interplay of ion channel interactions contributes to KB130015's potential antiarrhythmic effects. []
Q2: How does the structure of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran influence its activity on sodium channels compared to amiodarone and thyroid hormones?
A2: [] KB130015's structure, featuring a carboxymethoxybenzyl group, plays a crucial role in its interaction with sodium channels. While amiodarone (at 10 μM) and 3,5,-diiodo-l-thyropropionic acid (at 10 μM) have no effect on sodium channel inactivation, KB130015 significantly slows inactivation. Interestingly, 3,3′,5-Triodo-l-thyronine (T3), while not affecting inactivation on its own, can partially prevent KB130015's slowing effect at 10 μM. This suggests the presence of a potential binding site on sodium channels shared by both KB130015 and T3.
Q3: What is the impact of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on calcium handling within ventricular myocytes?
A3: [] KB130015 impacts calcium handling in ventricular myocytes through a complex interplay of mechanisms. While it reduces ICaL, potentially lowering calcium influx, it simultaneously increases intracellular sodium ([Na+]i) by slowing sodium channel inactivation. This elevated [Na+]i enhances calcium load via increased activity of the reverse mode of the sodium-calcium exchanger. Furthermore, KB130015 increases sarcoplasmic reticulum calcium content. The net effect is a mild inotropic effect without overt signs of calcium overload, which differentiates it from typical sodium channel openers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


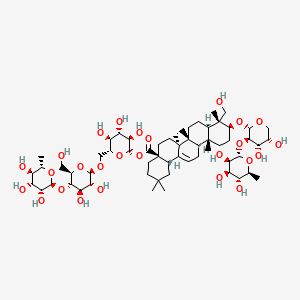
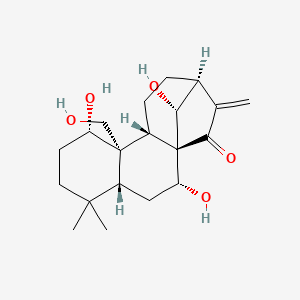
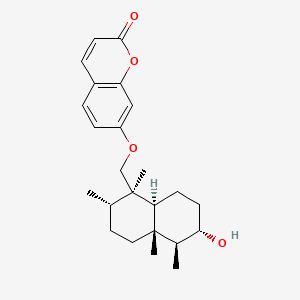
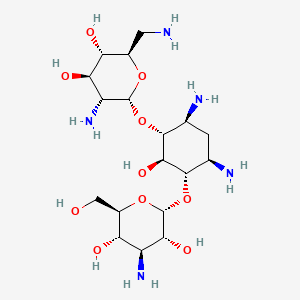

![[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B1673284.png)
